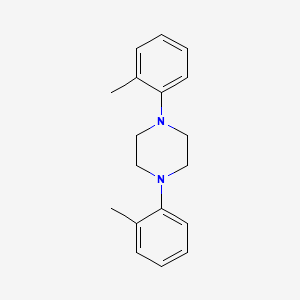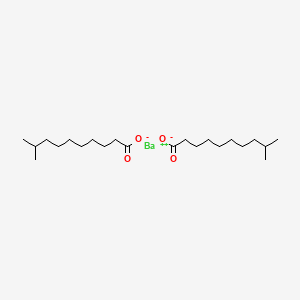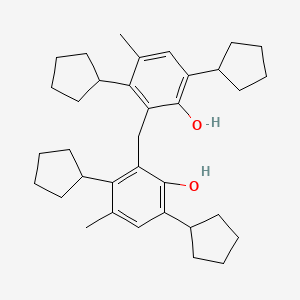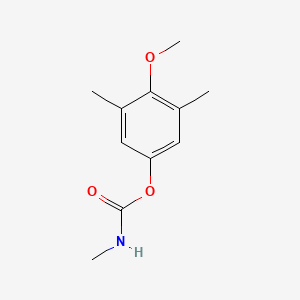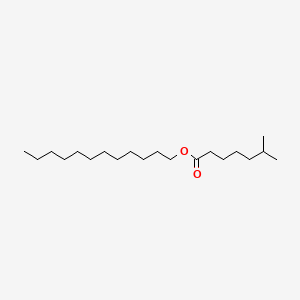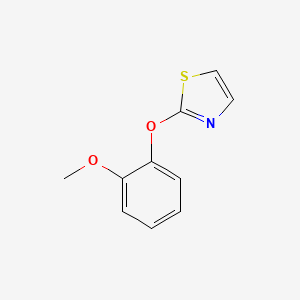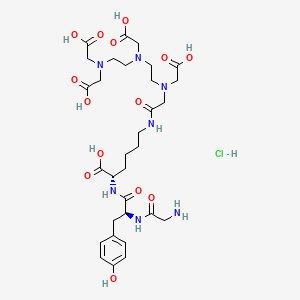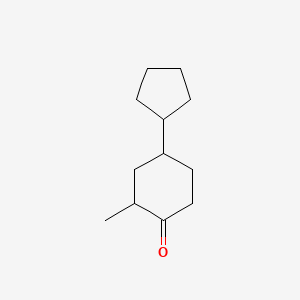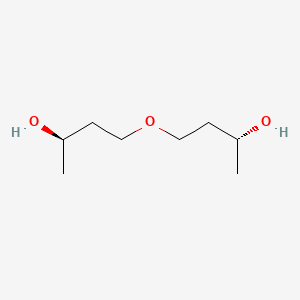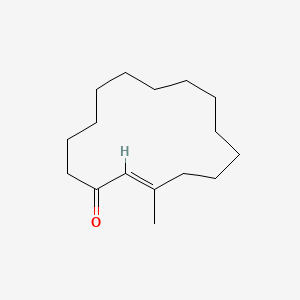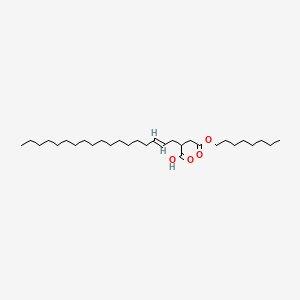
Octyl hydrogen 2-octadecenylsuccinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octyl hydrogen 2-octadecenylsuccinate is a chemical compound with the molecular formula C30H56O4 and a molecular weight of 480.76324 . This compound is known for its unique structure, which includes both octyl and octadecenyl groups attached to a succinate backbone. It is used in various industrial applications due to its surfactant properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of octyl hydrogen 2-octadecenylsuccinate typically involves the esterification of succinic anhydride with octyl and octadecenyl alcohols. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture to a temperature range of 100-150°C and maintaining it for several hours to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through continuous flow processes. These processes involve the use of tubular reactors where the reactants are continuously fed and the product is continuously removed. This method offers advantages such as better control over reaction conditions, higher yields, and reduced formation of side products .
Analyse Des Réactions Chimiques
Types of Reactions
Octyl hydrogen 2-octadecenylsuccinate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of alkylated derivatives.
Applications De Recherche Scientifique
Octyl hydrogen 2-octadecenylsuccinate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the formulation of biological assays and as a component in cell culture media.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Mécanisme D'action
The mechanism of action of octyl hydrogen 2-octadecenylsuccinate primarily involves its surfactant properties. It reduces the surface tension between different phases, such as oil and water, by aligning itself at the interface. This alignment is facilitated by the hydrophobic octyl and octadecenyl groups and the hydrophilic succinate backbone. This property is exploited in various applications, including emulsification and solubilization .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Octyl succinate
- Octadecenyl succinate
- Dioctyl succinate
Comparison
Octyl hydrogen 2-octadecenylsuccinate is unique due to the presence of both octyl and octadecenyl groups, which provide a balance of hydrophobic and hydrophilic properties. This makes it more versatile as a surfactant compared to compounds like octyl succinate or octadecenyl succinate, which have only one type of hydrophobic group .
Propriétés
Numéro CAS |
93882-71-4 |
|---|---|
Formule moléculaire |
C30H56O4 |
Poids moléculaire |
480.8 g/mol |
Nom IUPAC |
(E)-2-(2-octoxy-2-oxoethyl)icos-4-enoic acid |
InChI |
InChI=1S/C30H56O4/c1-3-5-7-9-11-12-13-14-15-16-17-18-19-20-21-23-25-28(30(32)33)27-29(31)34-26-24-22-10-8-6-4-2/h21,23,28H,3-20,22,24-27H2,1-2H3,(H,32,33)/b23-21+ |
Clé InChI |
VVINANGFKHTWHN-XTQSDGFTSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCC/C=C/CC(CC(=O)OCCCCCCCC)C(=O)O |
SMILES canonique |
CCCCCCCCCCCCCCCC=CCC(CC(=O)OCCCCCCCC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



